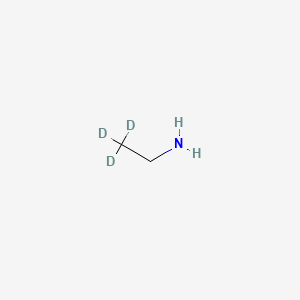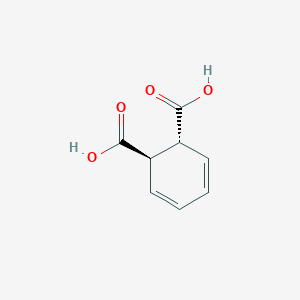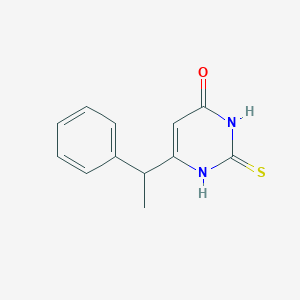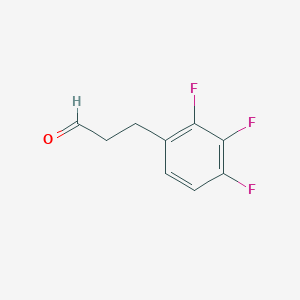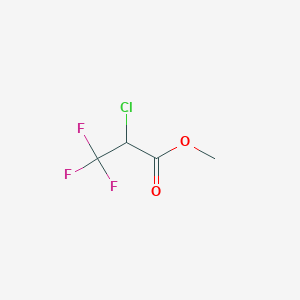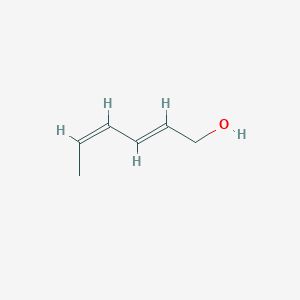
(2E,4Z)-hexa-2,4-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4Z)-hexa-2,4-dien-1-ol is an organic compound with the molecular formula C6H10O. It is a type of alcohol with a conjugated diene system, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-hexa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity in the synthesis of conjugated dienes . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, activated by boron trifluoride diethyl etherate, to produce the desired dienoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The use of palladium catalysts in cross-coupling reactions is a common industrial approach due to its efficiency and selectivity.
化学反应分析
Types of Reactions
(2E,4Z)-hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products
The major products formed from these reactions include:
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hexane-2,4-diol.
Substitution: Hexa-2,4-dienyl chloride.
科学研究应用
(2E,4Z)-hexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its reactive diene system.
作用机制
The mechanism by which (2E,4Z)-hexa-2,4-dien-1-ol exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for electron delocalization, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
相似化合物的比较
Similar Compounds
(2Z,4E)-hexa-2,4-dien-1-ol: This isomer has a different configuration of the double bonds, which can lead to different reactivity and properties.
Hexa-2,4-dien-1-ol: Without the specific (E,Z) configuration, this compound may have different stereochemical properties.
Uniqueness
(2E,4Z)-hexa-2,4-dien-1-ol is unique due to its specific (E,Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, reactivity, and overall chemical behavior, making it distinct from its isomers and other similar compounds.
属性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC 名称 |
(2E,4Z)-hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2-,5-4+ |
InChI 键 |
MEIRRNXMZYDVDW-AWYLAFAOSA-N |
手性 SMILES |
C/C=C\C=C\CO |
规范 SMILES |
CC=CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


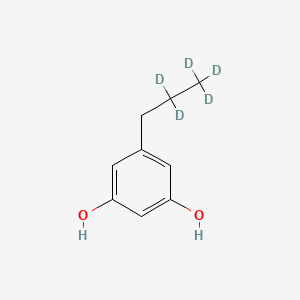
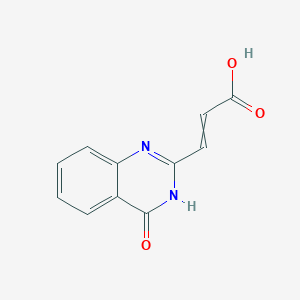
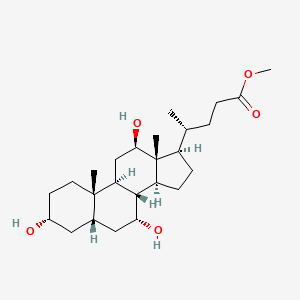
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
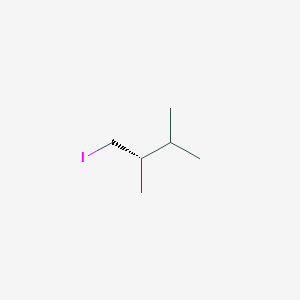
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
